

# Spectroscopic Profile of 2,3-Dimethoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dimethoxybenzoic acid

Cat. No.: B075254

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## Introduction

**2,3-Dimethoxybenzoic acid**, also known as o-Veratric acid, is an organic compound with the chemical formula  $C_9H_{10}O_4$  and a molecular weight of 182.1733 g/mol .<sup>[1][2]</sup> Its CAS Registry Number is 1521-38-6.<sup>[1][2]</sup> This document provides a comprehensive overview of its spectroscopic data, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. The experimental protocols for obtaining this data are also detailed.

## Spectroscopic Data

The following sections present the quantitative spectroscopic data for **2,3-Dimethoxybenzoic acid** in a structured format.

### Infrared (IR) Spectroscopy

The infrared spectrum of **2,3-Dimethoxybenzoic acid** reveals characteristic absorption bands corresponding to its functional groups. While a complete peak list is not readily available in the cited sources, the expected absorptions are summarized in the table below. The solid-state spectrum can be obtained using techniques such as preparing a KBr pellet or as a Nujol mull.<sup>[3]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1270, ~1080	Strong	C-O stretch (Aryl ether)
2850-3000	Medium	C-H stretch (Methoxy groups)
~3000	Medium	C-H stretch (Aromatic ring)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **2,3-Dimethoxybenzoic acid**. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts.

Table 1.2.1: <sup>1</sup>H NMR Spectroscopic Data for **2,3-Dimethoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet	1H	-COOH
~7.6	Doublet of doublets	1H	Ar-H
~7.1	Triplet	1H	Ar-H
~7.0	Doublet of doublets	1H	Ar-H
~3.9	Singlet	3H	-OCH <sub>3</sub>
~3.8	Singlet	3H	-OCH <sub>3</sub>

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and concentration.

Table 1.2.2: <sup>13</sup>C NMR Spectroscopic Data for **2,3-Dimethoxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Carboxylic acid)
~152	Ar-C-O
~147	Ar-C-O
~125	Ar-C
~124	Ar-CH
~120	Ar-CH
~115	Ar-CH
~61	-OCH <sub>3</sub>
~56	-OCH <sub>3</sub>

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments are recommended.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,3-Dimethoxybenzoic acid** results in a molecular ion peak and several characteristic fragment ions.

Table 1.3.1: Mass Spectrometry Data for **2,3-Dimethoxybenzoic acid**[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
182	99.99	[M] <sup>+</sup> (Molecular ion)
167	-	[M-CH <sub>3</sub> ] <sup>+</sup>
149	38.20	[M-CH <sub>3</sub> -H <sub>2</sub> O] <sup>+</sup>
137	30.50	-
109	36.60	-
107	74.50	-

## Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

### Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- **Sample Preparation:** Grind a mixture of 1-2 mg of **2,3-Dimethoxybenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Background Scan:** Record a background spectrum of the empty sample holder.
- **Sample Scan:** Record the spectrum of the sample. The instrument software will automatically subtract the background to produce the final IR spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

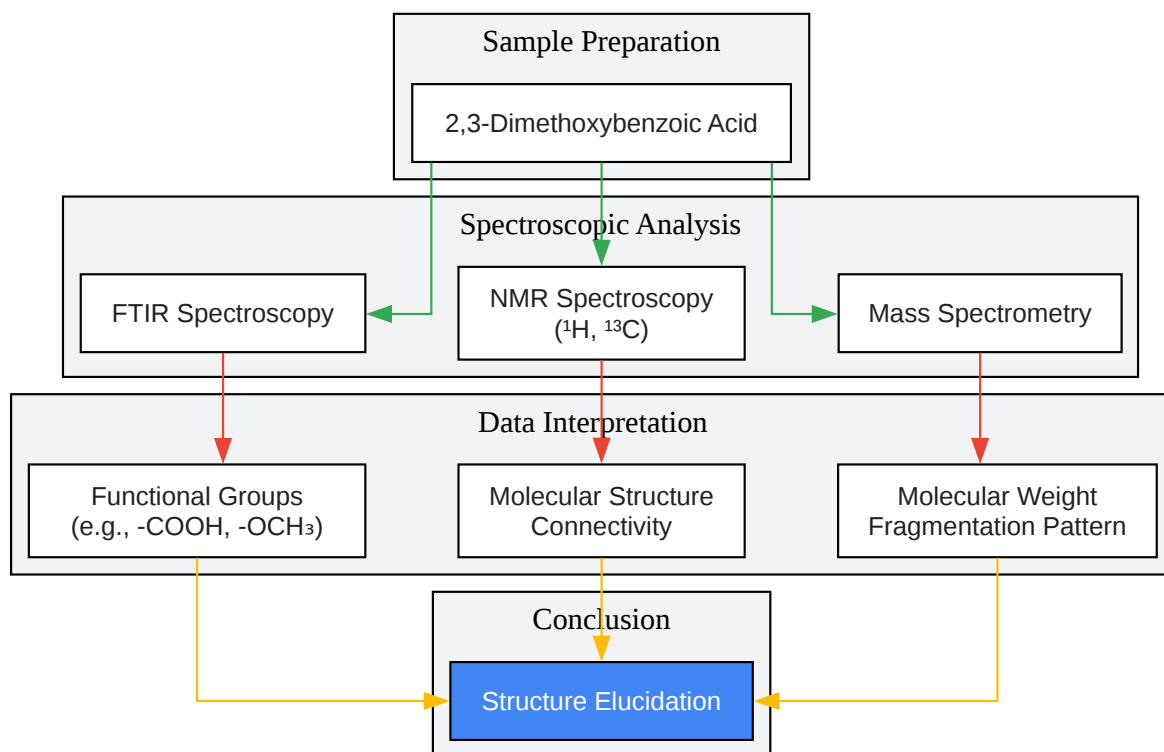
- **Sample Preparation:** Dissolve 5-20 mg of **2,3-Dimethoxybenzoic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved by gentle vortexing or sonication.
- **Instrument Setup:** Insert the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
- **Data Acquisition:** Set the appropriate acquisition parameters for <sup>1</sup>H and <sup>13</sup>C NMR experiments and acquire the data. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

## Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of **2,3-Dimethoxybenzoic acid** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** An ion detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Representation:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus  $m/z$ .

## Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,3-Dimethoxybenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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